molecular formula C20H21FN4O2 B2491366 N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide CAS No. 2365471-64-1

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide

Cat. No. B2491366
CAS RN: 2365471-64-1
M. Wt: 368.412
InChI Key: SGXRGVNSKNQWSC-UHFFFAOYSA-N
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Description

This compound is part of a broader class of cannabimimetic indazole derivatives identified in illegal products, with varying chemical and pharmacological properties. These compounds have been synthesized and characterized to understand their structure, potential activities, and implications in various fields, excluding their drug use and dosage or side effects (Uchiyama et al., 2012).

Synthesis Analysis

The synthesis of this compound and related analogs typically involves advanced organic synthesis techniques, utilizing liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy for identification and characterization. This detailed synthesis process ensures the accurate formation of the compound's structure, contributing to its precise chemical and physical properties analysis (Uchiyama et al., 2012).

Molecular Structure Analysis

The compound's molecular structure has been elucidated through various spectroscopic methods, revealing its indazole core substituted with specific functional groups that contribute to its unique chemical properties. The crystal structure and molecular geometry have been determined, providing insights into the compound's intermolecular interactions and stability (Hao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound often include modifications to its indazole core or substitutions at various positions to alter its chemical properties for specific applications. These reactions can significantly influence the compound's chemical behavior, reactivity, and potential biological activities (McLaughlin et al., 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and conditions, impacting its handling, storage, and potential application areas (Harada et al., 1997).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and potential for forming derivatives, have been explored. These studies help in predicting the compound's interactions with biological systems and its suitability for use in various chemical and pharmaceutical applications (Kelly et al., 2007).

Scientific Research Applications

Identification and Analysis in Illegal Products

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, also known as AB-FUBINACA, has been primarily identified in illegal products. It was initially synthesized by Pfizer in 2009 as a potent cannabinoid CB1 receptor modulator, but its presence in illegal products was later reported. Advanced analytical techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy have been utilized for its identification (Uchiyama et al., 2012).

Metabolic Studies

In vitro studies involving human liver microsomes have been conducted to understand the metabolism of AB-FUBINACA. These studies are essential for biomonitoring and identifying potential biomarkers such as metabolites. The metabolic pathways identified include N-dealkylation and hydroxylation, with a focus on the 1-amino-alkyl moiety (Jing Li et al., 2018).

Pharmacological Properties

The pharmacological properties of AB-FUBINACA, particularly its action on CB1 and CB2 cannabinoid receptors, have been investigated. These studies have contributed to a better understanding of the drug's effects and potential therapeutic applications, although its use remains primarily within the context of illegal products (Doi et al., 2017).

Forensic and Legal Implications

AB-FUBINACA has been subject to legal scrutiny and control due to its presence in illegal products. Regulatory bodies have focused on its classification and the implications of its illegal distribution and use. Such legal considerations play a significant role in controlling its availability and misuse (Federal Register, 2017).

Novel Research Chemical Identification

The compound has also been involved in studies focusing on the identification of new psychoactive substances (NPS). This is part of a broader effort to identify and regulate emerging drugs of abuse. These studies emphasize the importance of accurate identification and characterization in the field of forensic toxicology (McLaughlin et al., 2016).

properties

IUPAC Name

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRGVNSKNQWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345229
Record name N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide

CAS RN

2365471-64-1
Record name N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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